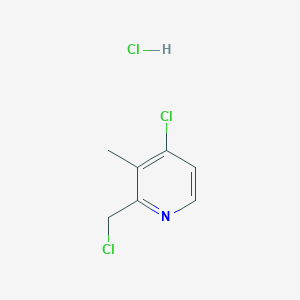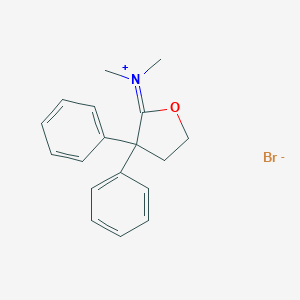
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
Übersicht
Beschreibung
“3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide” is a chemical compound with the molecular formula C18H20NO.Br and a molecular weight of 346.27 . It is also known by other names such as Dihydro-N,N-dimethyl-3,3-diphenyl-2 (3H)-furaniminium bromide .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring substituted with two phenyl groups and a dimethylammonium group . The InChI key for this compound is QJPXLCQSAFQCBD-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
This compound is a white to beige powder . It has a melting point of 174.2-177.4 °C, a density of 1.3296 (rough estimate), and a vapor pressure of 0.002-0.007Pa at 20-25℃ . It is highly soluble in water, with a solubility of >500 g/L at 20°C .Wissenschaftliche Forschungsanwendungen
Spectroscopic Studies
- Application in Spectroscopy: 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide and its derivatives have been used in spectroscopic studies, particularly in NMR spectroscopy. Ylides generated from similar compounds have provided insights into the mechanisms of rearrangements and shifts in ylide intermediates, contributing to a deeper understanding of chemical reactions and structures (Zdrojewski & Jończyk, 1998).
Cyclization Reactions
- Role in Base Catalyzed Intramolecular Cyclization: This compound and related ammonium salts are used in base-catalyzed intramolecular cyclization reactions. They play a crucial role in the formation of complex organic structures, which can be valuable in synthesizing a wide range of organic compounds (Chukhajian et al., 2008).
Antibacterial Effects
- Antibacterial Properties: Certain quaternary ammonium compounds, similar to 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide, have been studied for their antibacterial effects. For instance, studies on dimethylaminododecyl methacrylate have shown its potential in inhibiting dental plaque and affecting biofilm viability (Zhou et al., 2019).
Asymmetric Synthesis
- Use in Asymmetric Synthesis: The compound is relevant in the phase-transfer catalyzed asymmetric synthesis of amino acids. It demonstrates the impact of different counter-anions on the final enantioselectivity of the reaction, which is crucial in the field of asymmetric synthesis and the production of chiral compounds (Chinchilla et al., 2004).
Polymers and Nanoparticles
- Synthesis of Polymers and Nanoparticles: The compound's structural derivatives have been used in synthesizing polymers and nanoparticles. For instance, studies involving similar compounds have explored the synthesis of iron oxide nanoparticles with potential biomedical applications (Maleki et al., 2012).
Electrochemical Studies
- Electrochemical Applications: In electrochemical studies, derivatives of 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide are used to investigate electrochemical fluorescence switching. These studies are crucial for understanding the electrochemical properties of organic compounds and their potential applications in sensors and other electronic devices (Seo et al., 2014).
Safety And Hazards
This compound is classified as an irritant and has several hazard statements including H318 (causes serious eye damage), H302 (harmful if swallowed), H341 (suspected of causing genetic defects), H411 (toxic to aquatic life with long-lasting effects), and H317 (may cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(3,3-diphenyloxolan-2-ylidene)-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20NO.BrH/c1-19(2)17-18(13-14-20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPXLCQSAFQCBD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958777 | |
| Record name | 5-(Dimethylamino)-4,4-diphenyl-3,4-dihydro-2H-furan-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide | |
CAS RN |
37743-18-3 | |
| Record name | Dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37743-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Dihydro-3,3-diphenyl-3H-furan-2-ylidene)dimethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037743183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Dimethylamino)-4,4-diphenyl-3,4-dihydro-2H-furan-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dihydro-3,3-diphenyl-3H-furan-2-ylidene)dimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

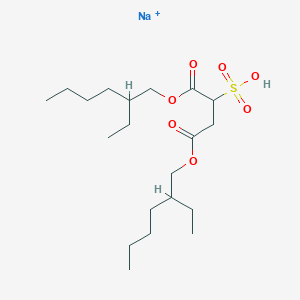
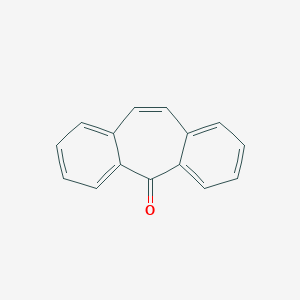
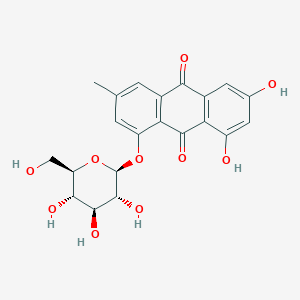
![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)
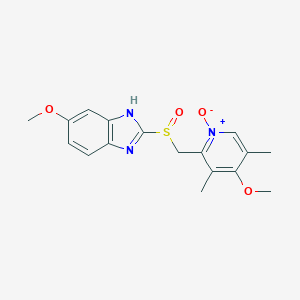
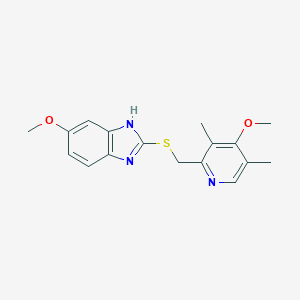
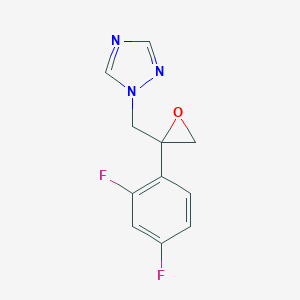
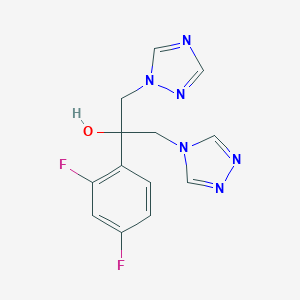
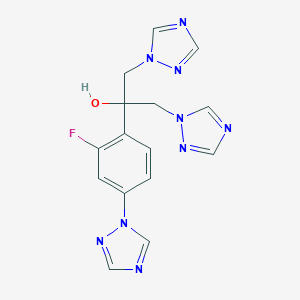
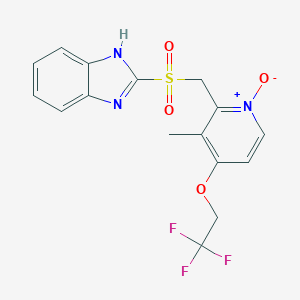
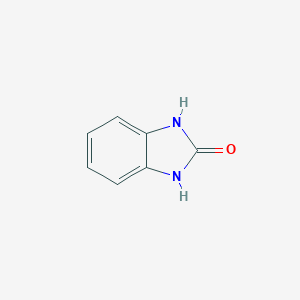
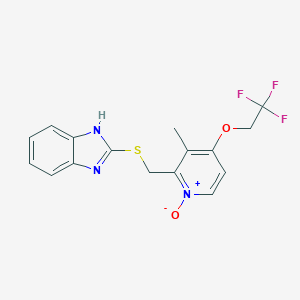
![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one](/img/structure/B194824.png)
